molecular formula C19H22N2O3S B2429172 (2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 545399-29-9

(2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No. B2429172
CAS RN: 545399-29-9
M. Wt: 358.46
InChI Key: NMANJZGDHMXPJO-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and is implicated in various autoimmune diseases and cancers.

Scientific Research Applications

Inhibitor of Zika Virus Replication

(Riva et al., 2021) described a compound closely related to (2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, specifically (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, as an inhibitor of Zika virus replication. This compound was identified through high-throughput screening and found to inhibit the virus by preventing the formation of its replication compartments in the endoplasmic reticulum.

Antioxidant Properties

A study involving quantum-chemical calculations on compounds similar to (2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide was conducted by (Volod’kin et al., 2011). They investigated the antioxidant properties of various derivatives, providing insights into their potential in biological environments.

Potential for Antimalarial Activity

Research by (Kos et al., 2022) focused on N-phenyl-substituted cinnamanilides, a category including compounds structurally similar to (2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide. They discovered that some of these derivatives showed promising antimalarial activity against the chloroquine-sensitive strain of P. falciparum.

Inhibitory Activity Against Carbonic Anhydrase Isoforms

(Ulus et al., 2013) synthesized novel compounds related to (2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide and tested them as inhibitors of carbonic anhydrase isoforms. These isoforms are key enzymes in many physiological processes, and their inhibition can have significant therapeutic implications.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)21-16-9-11-17(12-10-16)25(20,23)24/h4-13H,1-3H3,(H,21,22)(H2,20,23,24)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMANJZGDHMXPJO-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-butylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

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